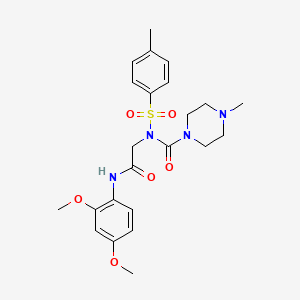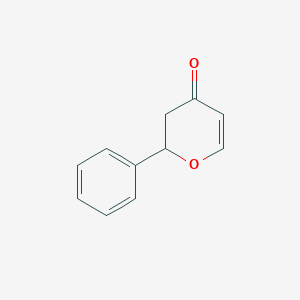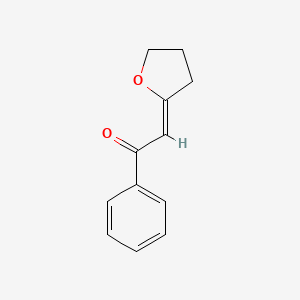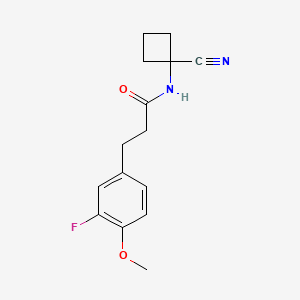
N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide, also known as CPP-115, is a compound that has been synthesized for scientific research purposes. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. This compound has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
Structural Analysis and Synthesis
The structural analysis and synthesis of compounds similar to N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide are critical in scientific research for understanding their potential applications. For instance, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized using a coupling agent and characterized using various spectroscopic methods, indicating its relevance in studying the structure-activity relationship of similar compounds (Manolov, Ivanov, & Bojilov, 2020). Additionally, the synthesis of 3-aryl-2-cyano acrylamide derivatives demonstrated their varied optical properties due to distinct stacking modes, a factor that can influence the properties of compounds like N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide (Song et al., 2015).
Bioactivity and Therapeutic Potential
The bioactivity and potential therapeutic applications of compounds structurally related to N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide have been a significant area of research. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally similar to N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide, were synthesized and found to exhibit significant antioxidant and anticancer activities, suggesting the potential therapeutic applications of such compounds (Tumosienė et al., 2020). Similarly, the synthesis and investigation of the antibacterial activity of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines indicated high bioactivity, implying the relevance of these structures in developing antibacterial agents (Arutyunyan et al., 2017).
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3-fluoro-4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-20-13-5-3-11(9-12(13)16)4-6-14(19)18-15(10-17)7-2-8-15/h3,5,9H,2,4,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWYTYIWVCSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2(CCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)

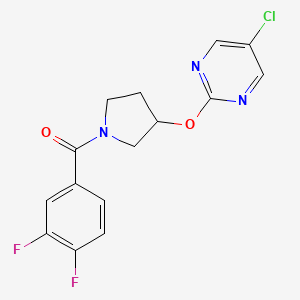

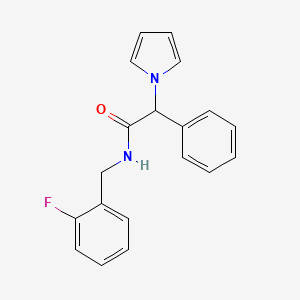
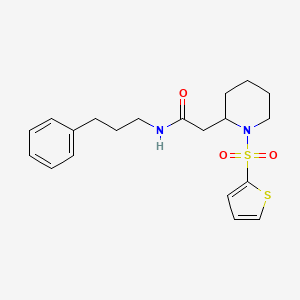
![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)
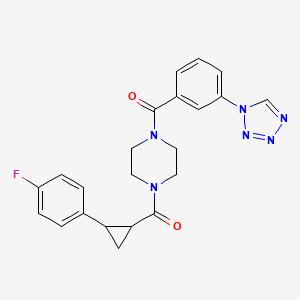
![(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine](/img/structure/B2806001.png)

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
